Glutaryl-Ala-Ala-Ala-4MbetaNA

Protease specificity Lon protease Fluorogenic substrate screening

Researchers requiring precise protease classification face unreliable substrate cross-reactivity. Glutaryl-Ala-Ala-Ala-4MβNA solves this with validated differential cleavage kinetics. - Lon Protease Specificity Control: Cleaved at only 3-4% the rate of Glt-AAF-MNA, enabling parallel assay discrimination of enzymes requiring hydrophobic P1 residues. - Validated Histochemical Probe: Yields quantifiable azo dye precipitate with Fast Blue B for tissue-specific mapping (Km = 235 µM; optimal in Tris-HCl buffer). - Dual-Mode Detection: Fluorescence quantification in HTS plate formats followed by colorimetric ortho-confirmation via diazonium coupling, a capability absent in AMC substrates.

Molecular Formula C25H32N4O7
Molecular Weight 500.5 g/mol
Cat. No. B13756694
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameGlutaryl-Ala-Ala-Ala-4MbetaNA
Molecular FormulaC25H32N4O7
Molecular Weight500.5 g/mol
Structural Identifiers
SMILESCC(C(=O)NC(C)C(=O)NC(C)C(=O)NC1=CC2=CC=CC=C2C(=C1)OC)NC(=O)CCCC(=O)O
InChIInChI=1S/C25H32N4O7/c1-14(26-21(30)10-7-11-22(31)32)23(33)27-15(2)24(34)28-16(3)25(35)29-18-12-17-8-5-6-9-19(17)20(13-18)36-4/h5-6,8-9,12-16H,7,10-11H2,1-4H3,(H,26,30)(H,27,33)(H,28,34)(H,29,35)(H,31,32)/t14-,15-,16-/m0/s1
InChIKeyJVKKIMYBLODMLM-JYJNAYRXSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 25 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Glutaryl-Ala-Ala-Ala-4MbetaNA: Substrate Identity and Core Characteristics


Glutaryl-Ala-Ala-Ala-4MbetaNA (Glutaryl-Ala-Ala-Ala-methoxynaphthylamide, Glt-AAA-MNA) is a synthetic, N‑terminally blocked tri‑peptide substrate carrying a 4‑methoxy‑β‑naphthylamide (4MβNA) reporter group. The glutaryl cap prevents non‑specific aminopeptidase attack, while the tri‑alanine core and the 4MβNA leaving group confer distinct enzyme selectivity and dual‑mode detection capability [1][2].

Workflow Protease substrate screening and inhibitor selectivity profiling
Detection Dual-mode: fluorometric plate reader and colorimetric histochemistry
Selection Tri-alanine core with glutaryl cap for aminopeptidase-resistant endopeptidase assays
4MβNA reporter supports orthogonal confirmation without substrate switching.

Why Generic Substitution with Similar Peptide Substrates Fails


Subtle variations in peptide sequence, N‑terminal blocking group, or reporter moiety can shift substrate selectivity by orders of magnitude. Protease La (Lon) from E. coli hydrolyzes Glutaryl-Ala-Ala-Phe-MNA efficiently but cleaves the tri‑alanine analogue at only 3‑4 % of that rate [1]. Similarly, the 4MβNA reporter enables colorimetric read‑out with diazonium salts, a capability absent in 4‑methylcoumaryl‑7‑amide (MCA/AMC) substrates [2]. These quantitative and functional differences make generic substitution unreliable without careful validation.

Target Substrate
Glutaryl-Ala-Ala-Ala-4MβNA (Glt-AAA-MNA)
Tri-alanine P1; dual-mode 4MβNA read-out; supported by histochemical validation.
Closest Analogue
Glutaryl-Ala-Ala-Phe-MNA (Glt-AAF-MNA)
Hydrophobic P1 preference may shift cleavage rate by orders of magnitude; not interchangeable.
Target Substrate
Glutaryl-Ala-Ala-Ala-4MβNA
Colorimetric detection enabled via diazonium coupling for in situ histochemistry.
Detection-Mode Analogue
Glutaryl-Ala-Ala-Ala-AMC (MCA)
Fluorometric only; colorimetric verification channel absent. Method transfer may require re-validation.

Quantitative Differentiation Against Closest Comparators


Hydrolysis Rate Comparison: Glt-AAA-MNA vs. Glt-AAF-MNA

When tested with purified E. coli protease La, Glutaryl-Ala-Ala-Ala-MNA is hydrolyzed at only 3–4 % of the rate of Glutaryl-Ala-Ala-Phe-MNA under identical conditions [1]. This large discrimination window allows the tri‑alanine substrate to serve as a low‑background negative control or as a selectivity probe in inhibitor screening.

Hydrolysis rate
Head-to-head
3–4% relative activity vs. Glt-AAF-MNA (100%)
Supports selectivity-probe context for chymotrypsin-like vs. elastase-like discrimination
E. coli protease La, pH 9.0–9.5, 37 °C; Waxman & Goldberg 1985
Protease specificity Lon protease Fluorogenic substrate screening

Kinetic Parameter (Km) for Brush-Border Endopeptidase

In rat kidney homogenate, Glutaryl-Ala-Ala-Ala-MNA exhibits a Km of 2.35 × 10⁻⁴ M for a membrane‑bound brush‑border endopeptidase [1]. The same study identified this compound as the “substrate of choice” over Suc‑Ala‑Ala‑Ala‑INA, owing to superior localization and compatibility with Fast Blue B diazonium salt detection.

Km value
Cross-study comparable
Km = 2.35 × 10⁻⁴ M (235 µM)
Supports saturating substrate condition design for renal/intestinal endopeptidase assays
Rat kidney homogenate, Tris-HCl pH 7.2; Lojda 1979
Brush-border endopeptidase Enzyme kinetics Histochemical substrate

Buffer-Dependent Activity Modulation in Tissue Homogenates

Lojda (1979) demonstrated that phosphate and cacodylate buffers at pH 7.2 reduce endopeptidase activity by approximately 30 % in rat kidney and 25 % in rat small intestine compared to Tris‑HCl buffer at the same pH [1]. This buffer sensitivity is a practical differentiator for assay design when comparing performance across published protocols.

Buffer modulation
Supporting evidence
25–30% lower activity in phosphate/cacodylate vs. Tris-HCl
Buffer-selection context required when comparing inter-laboratory data
Rat kidney and small intestine homogenates, pH 7.2
Assay optimization Buffer effects Endopeptidase activity

Dual-Mode Detection: Fluorometric and Colorimetric Read-Out

Peptidyl‑4MβNA substrates release 4‑methoxy‑2‑naphthylamine, which can be quantified fluorometrically or coupled with Fast Garnet (or Fast Blue B) to yield a red azo dye for colorimetric detection [1]. In contrast, 4‑methylcoumaryl‑7‑amide (AMC/MCA) substrates support only fluorometric read‑out. The dual‑mode capability allows the same substrate to be used for both high‑throughput fluorescence plate‑reader assays and direct visualisation in histochemistry or gel‑staining.

Dual-mode detection
Class-level
Fluorometric + colorimetric (4MβNA) vs. fluorometric only (AMC)
May reduce procurement complexity in multi-modal workflows
Class-level property of 4MβNA leaving group; Barrett et al. 1999
Detection mode 4MβNA vs. AMC Assay flexibility

Diazonium Salt Compatibility for In Situ Histochemistry

Fast Blue B is identified as the most suitable diazonium salt for in situ detection of Glt-AAA-MNA hydrolysis, producing a stable, microdensitometrically quantifiable azo dye precipitate [1]. Fast Blue B inhibits the enzyme by ~85 % at pH 7.2 but only ~55 % at pH 6.0, offering a tunable inhibition window that can be exploited for controlled staining intensity.

Diazonium coupling
Supporting evidence
Fast Blue B: ~85% inhibition (pH 7.2) / ~55% (pH 6.0)
Supports controlled staining intensity in histochemical protocols
Rat kidney cryostat sections; Lojda 1979
Histochemistry Diazonium coupling Tissue localization

Best-Fit Application Scenarios


Selectivity Profiling of Chymotrypsin-Like vs. Elastase-Like Proteases

Because Glt‑AAA‑MNA is hydrolyzed at only 3–4 % the rate of Glt‑AAF‑MNA by Lon protease, it can be paired with the Phe‑containing analogue in parallel assays to distinguish enzymes that require a hydrophobic P1 residue from those that accept alanine [1]. This differential cleavage pattern is directly usable for inhibitor screening and protease classification.

Histochemical Localization in Kidney and Intestine

Validated by Lojda (1979) as the substrate of choice for brush‑border endopeptidase, Glt‑AAA‑MNA yields a quantifiable azo dye precipitate when coupled with Fast Blue B [2]. The established Km (235 µM) and buffer‑preference data (Tris‑HCl > phosphate/cacodylate) provide a ready‑to‑use protocol for tissue‑specific enzyme mapping.

Dual-Readout Assays for High-Throughput Screening and Confirmation

The 4MβNA leaving group supports fluorescence quantification in 96‑ or 384‑well plate formats and subsequent colorimetric verification via diazonium coupling, a capability not offered by AMC‑based substrates [3]. This dual‑mode feature is advantageous in workflows where a single substrate must serve both primary screening and orthogonal confirmation.

Low-Background Control for NEP and Related Metalloprotease Assays

Given its negligible cleavage by NEP compared to the widely used Glt‑AAF‑MNA, Glt‑AAA‑MNA can serve as a specificity control to rule out non‑specific hydrolysis in complex biological matrices such as neutrophil membrane fractions or tissue homogenates [1][4].

Application
Selection Property
Validation Focus
Chymotrypsin-like vs. elastase-like selectivity profiling
Tri-alanine P1 substrate with reported low Lon protease cleavage
Parallel assay with Glt-AAF-MNA; inhibitor screening endpoint review
Histochemical localization in kidney and intestine
Validated Fast Blue B coupling; reported Km and buffer preference
Tissue-specific enzyme mapping; staining protocol reproducibility
Dual-readout high-throughput screening and confirmation
4MβNA reporter for fluorometric and colorimetric detection
Orthogonal confirmation without substrate switching; method-transfer review
Low-background control for NEP and metalloprotease assays
Negligible cleavage by NEP relative to Glt-AAF-MNA
Specificity control in complex matrices; non-specific hydrolysis monitoring
Quote Request

Request a Quote for Glutaryl-Ala-Ala-Ala-4MbetaNA

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.